Diisooctylthiophosphinic acid

Description

Historical Context and Evolution of Organothiophosphinic Acids in Advanced Applications

The development of organothiophosphinic acids is closely tied to the broader advancements in organophosphorus chemistry. While the synthesis of the parent compound, diisooctylphosphinic acid, has been documented, the introduction of a sulfur atom to create the thiophosphinic acid functional group expanded its utility. chemicalbook.com This modification enhances the compound's affinity for certain metals, a property that has been exploited in various advanced applications.

The evolution of these compounds has been driven by the need for selective and efficient reagents in hydrometallurgy. Hydrometallurgical processes, which involve the extraction of metals from ores and waste materials using aqueous solutions, have become increasingly important for recovering valuable metals. frontiersin.orgmdpi.com Organothiophosphinic acids, including diisooctylthiophosphinic acid, have emerged as key players in this field due to their effectiveness as extractants. frontiersin.org

Scope and Significance of this compound in Contemporary Research

In contemporary research, this compound is primarily recognized for its role as a metal extractant. cymitquimica.com Its hydrophobic nature, resulting from the two octyl groups attached to the phosphorus atom, makes it highly soluble in organic solvents. cymitquimica.com This property is crucial for its application in solvent extraction processes, where it can selectively chelate metal ions from an aqueous phase into an organic phase. cymitquimica.com

Specific research applications include its use in the colorimetric determination of airborne lead and as a chelating agent in supercritical fluid extraction (SFE) for the analysis of heavy metals like mercury, cadmium, and lead in sediment samples. sigmaaldrich.com Furthermore, it has been investigated for its potential as a flame retardant and as an additive in lubricants and plasticizers. cymitquimica.com The compound, sometimes referred to by the commercial name Cyanex 302, has also been studied for its antibacterial and antifungal properties when complexed with metals. chemicalbook.comresearchgate.net

Structural Features and Reactivity Principles of this compound for Research Contexts

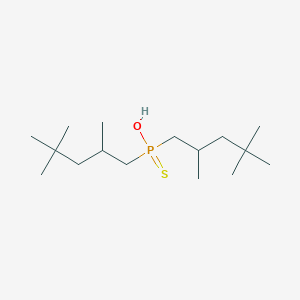

The molecular structure of this compound is central to its reactivity. It features a central phosphorus atom double-bonded to a sulfur atom and single-bonded to a hydroxyl group and two 2,4,4-trimethylpentyl (isooctyl) groups. cymitquimica.comchemnet.com The presence of the thiophosphinic acid functional group (-P(S)(OH)-) imparts acidic properties to the molecule, allowing it to deprotonate and form stable complexes with metal ions. cymitquimica.com

The reactivity of this compound is dominated by its ability to act as a chelating agent. The sulfur and oxygen atoms of the thiophosphinate group can coordinate with a metal ion, forming a stable ring structure. The bulky isooctyl groups contribute to the solubility of the metal complex in organic solvents, facilitating its extraction from aqueous solutions. cymitquimica.com

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C16H35OPS chemnet.comsigmaaldrich.com |

| Molecular Weight | 306.49 g/mol sigmaaldrich.comscbt.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Density | 0.93 g/mL at 20 °C alkalisci.comsigmaaldrich.com |

| Refractive Index | n20/D 1.48 sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 380.4°C at 760 mmHg chemnet.com |

| Flash Point | 96 °C (closed cup) sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 132767-86-3 chemnet.comsigmaaldrich.com |

Structure

2D Structure

Properties

IUPAC Name |

hydroxy-sulfanylidene-bis(2,4,4-trimethylpentyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35OPS/c1-13(9-15(3,4)5)11-18(17,19)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYLHALFMPOMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CP(=S)(CC(C)CC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35OPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10888952 | |

| Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132767-86-3 | |

| Record name | Cyanex 302 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132767-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132767863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphinothioic acid, bis(2,4,4-trimethylpentyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies in Metal Extraction and Separation Science Utilizing Diisooctylthiophosphinic Acid

Fundamental Principles of Metal Ion Complexation and Extraction with Diisooctylthiophosphinic Acid

The extraction of metal ions using this compound is primarily governed by the principles of complexation and the subsequent partitioning of the metal-extractant complex into an organic phase. This process is highly dependent on the chemical environment, particularly the pH of the aqueous solution.

Cation Exchange Mechanisms in Solvent Extraction Systems

The primary mechanism by which this compound extracts metal ions is through cation exchange. In this process, the proton of the thiophosphinic acid group is exchanged for a metal cation (Mⁿ⁺) from the aqueous phase, forming a neutral metal-extractant complex. This reaction can be generalized as follows:

Mⁿ⁺(aq) + n(HA)(org) ⇌ MAₙ(org) + nH⁺(aq)

where HA represents the this compound molecule in the organic phase. The equilibrium of this reaction is significantly influenced by the pH of the aqueous phase; a lower pH (higher H⁺ concentration) will shift the equilibrium to the left, hindering extraction, while a higher pH will favor the forward reaction and enhance metal extraction. This pH dependence is a critical factor in controlling the selectivity of the extraction process. For instance, different metal ions can be selectively extracted by carefully controlling the pH of the solution. journalssystem.com

Application of Hard and Soft Acids and Bases (HSAB) Theory in Selectivity Enhancement

The Hard and Soft Acids and Bases (HSAB) theory provides a framework for understanding the selectivity of this compound towards different metal ions. wikipedia.orglibretexts.org This theory classifies Lewis acids (metal ions) and Lewis bases (ligands) as either "hard" or "soft". wikipedia.org Hard acids are typically small, highly charged, and not easily polarizable, while soft acids are larger, have a lower charge, and are more polarizable. wikipedia.orglibretexts.org Similarly, hard bases are small, highly electronegative, and not easily polarizable, whereas soft bases are larger, less electronegative, and more polarizable. The fundamental principle of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. wikipedia.org

This compound, with its sulfur donor atom in the thiophosphinic acid group, is considered a soft base. researchgate.net Consequently, it exhibits a higher affinity for soft and borderline metal ions. This selectivity is crucial in hydrometallurgical processes where target metals need to be separated from a mixture of other metal ions. For example, the toxicity of soft heavy metals like mercury and lead can be partly explained by their strong affinity for soft bases like the thiol groups found in proteins. numberanalytics.com

Synergistic Extraction Systems Involving this compound

To enhance the extraction efficiency and selectivity of this compound, it is often used in combination with other extractants, leading to a phenomenon known as synergism. Synergistic extraction occurs when the combined extraction efficiency of two or more extractants is greater than the sum of their individual efficiencies. rsc.org

Synergistic Effects with Organophosphorus Extractants (e.g., Bis(2,4,4-trimethylpentyl)phosphinic Acid - Cyanex 272, Bis(2-ethylhexyl)phosphate)

Significant synergistic effects have been observed when this compound is mixed with other organophosphorus extractants like bis(2,4,4-trimethylpentyl)phosphinic acid (commercially known as Cyanex 272) and bis(2-ethylhexyl)phosphate (D2EHPA). researchgate.netsadrn.com For instance, a mixture of D2EHPA and Cyanex 272 has been shown to improve the extraction capacity for zinc and manganese. researchgate.net The addition of Cyanex 272 to D2EHPA can also enhance the separation of cobalt and nickel. sadrn.com The mechanism behind this synergy often involves the formation of mixed-ligand complexes where both extractants coordinate to the metal ion, resulting in a more stable and more hydrophobic complex that partitions more readily into the organic phase. rsc.org The stoichiometry of the extracted metal complex can be influenced by the ratio of the extractants in the organic phase. sadrn.com

Synergistic Interactions with Oxime-Based Extractants

Mixtures of this compound with oxime-based extractants, such as certain hydroxyoximes, can also lead to synergistic enhancements in metal extraction. For example, the combination of DP-8R (which contains di-2-ethyl-hexyl phosphoric acid) and Acorga M5640 (a 5-nonylsalicylaldoxime) has been used for the co-extraction of cobalt and nickel from acidic sulfate (B86663) media. researchgate.net The interaction between the two different types of extractants can lead to the formation of a more powerful extracting system, although antagonistic effects (where the extraction is less than additive) can also occur depending on the specific system and conditions. rsc.org

Selective Metal Ion Recovery and Separation Mediated by this compound

This compound and its synergistic systems are instrumental in the selective recovery and separation of various valuable and strategic metals.

Its applications include the extraction of transition metals and rare earth elements. myskinrecipes.commdpi.com For example, it is used in the separation of cobalt and nickel, a challenging task in hydrometallurgy due to their similar chemical properties. researchgate.netgoogle.com By carefully controlling the pH and the composition of the organic phase, a high degree of separation can be achieved.

Research has also demonstrated the utility of this compound in emulsion liquid membrane processes for the selective extraction of silver from photographic waste. utm.my In these systems, the extractant acts as a mobile carrier, selectively binding with silver ions and transporting them from the feed phase to a receiving phase. utm.my

Table 1: Research Findings on Metal Extraction using this compound and its Mixtures

| Metal(s) | Extractant System | Key Findings | Reference(s) |

| Zinc, Manganese | D2EHPA and Cyanex 272 | Mixing the two extractants improved the extraction capacity. | researchgate.net |

| Cobalt, Nickel | D2EHPA and Cyanex 272/Cyanex 302 | Selective extraction of cobalt over nickel improved with respect to D2EHPA alone. | sadrn.com |

| Praseodymium, Neodymium | Acidic extractants and LIX 63 | Addition of LIX 63 to acidic extractants resulted in a synergistic effect. | kjmm.org |

| Cobalt, Nickel | DEHPA and Cyanex 272 | The extraction percentage of each metal ion improved with increasing pH. | researchgate.net |

| Silver | This compound (Cyanex 302) | Selective towards silver, achieving almost complete extraction from photographic waste. | utm.my |

| Cobalt, Lithium | Cyanex 272 and TBP | Synergistic extraction of Co(II) over Li(I) from chloride solutions. | journalssystem.com |

| Praseodymium, Neodymium | P204 and Cyanex 272 | Synergistic effect on the separation of light rare earths. | journalssystem.com |

| Cobalt, Nickel | DP-8R and ACORGA M5640 | Co-extraction of cobalt and nickel from acidic sulfate media. | researchgate.net |

Extraction of Transition Metals (e.g., Copper(II), Nickel(II), Zinc(II), Cadmium(II))

This compound, also known as bis(2,4,4-trimethylpentyl)thiophosphinic acid, serves as a crucial complexing agent for the extraction of various transition metals from aqueous solutions. sigmaaldrich.comalkalisci.comsigmaaldrich.com Its efficacy is particularly noted in the separation of copper(II), nickel(II), zinc(II), and cadmium(II) from acidic media, a common challenge in hydrometallurgical processes. google.commdpi.comlibretexts.org

Research has demonstrated that the extraction efficiency of these metals is heavily dependent on the pH of the aqueous phase. For instance, studies using extractants with similar functionalities have shown a clear order of extraction with varying pH levels. In one such study, the extraction order was determined to be Zn(II) > Cu(II) > Co(II) > Cd(II) > Ni(II), highlighting the potential for selective separation by carefully controlling the pH. bibliotekanauki.pl Specifically, zinc(II) can be effectively removed from solutions containing other transition metals at a pH of around 2.0. bibliotekanauki.pl

The general mechanism involves the formation of a stable metal-extractant complex in an organic solvent, which is then separated from the aqueous phase. The following table summarizes the extraction behavior of these transition metals with organophosphorus extractants.

Table 1: Extraction Behavior of Transition Metals with Organophosphorus Extractants

| Metal Ion | Typical Extraction pH Range | Observations |

|---|---|---|

| Copper(II) | 4.0 - 6.0 | High extraction efficiency is often observed. researchgate.net |

| Nickel(II) | > 6.0 | Generally requires higher pH for efficient extraction compared to Cu(II) and Zn(II). mdpi.combibliotekanauki.pl |

| Zinc(II) | 2.0 - 4.0 | Can be selectively extracted at lower pH values. bibliotekanauki.pl |

| Cadmium(II) | 3.0 - 5.0 | Extraction is often feasible, but selectivity can be a challenge. google.combibliotekanauki.pl |

This table is interactive. Click on the headers to sort the data.

Recovery of Precious Metals (e.g., Silver(I), Palladium(II), Gold(III))

This compound and its derivatives have shown significant promise in the selective recovery of precious metals from various solutions, including industrial and electronic waste. utm.myresearchgate.neteeer.org The high value and low concentration of these metals necessitate highly efficient and selective extraction methods.

For instance, in the recovery of silver from photographic waste, a study demonstrated that a mobile carrier system utilizing a compound similar to this compound was highly selective for silver(I), achieving almost complete extraction over other metals present. utm.my The optimal conditions for this process were identified, including the concentration of the extractant, the composition of the stripping solution, and the diluent used. utm.my

The extraction of gold(III) and palladium(II) from acidic solutions has also been a subject of extensive research. nih.govmdpi.com These metals can be selectively extracted and then stripped from the organic phase to yield a concentrated solution of the precious metal. A multi-step stripping process can be employed to separate a mixture of palladium(II) and gold(III) after co-extraction. nih.gov

Table 2: Research Findings on Precious Metal Recovery

| Metal Ion | Source | Key Finding |

|---|---|---|

| Silver(I) | Photographic Waste | Highly selective extraction achieved using a Cyanex 302-based system. utm.myresearchgate.net |

| Palladium(II) | Acidic Solutions | Can be efficiently extracted and separated from other precious metals like platinum. nih.gov |

| Gold(III) | Acidic Solutions | Selective extraction is possible, with subsequent stripping to recover the metal. nih.govmdpi.com |

This table is interactive. Click on the headers to sort the data.

Separation of Heavy Metals (e.g., Lead(II), Mercury(II))

The removal of toxic heavy metals such as lead(II) and mercury(II) from industrial effluents and other aqueous streams is a critical environmental concern. nih.gov this compound has been identified as a suitable chelating agent for the extraction of these hazardous metals. sigmaaldrich.comsigmaaldrich.com

It has been effectively used in the colorimetric determination of airborne lead, indicating its strong affinity for this metal. sigmaaldrich.comscientificlabs.co.uk Furthermore, it is employed as a chelating agent in the supercritical fluid extraction (SFE) of mercury and lead from sediment samples, followed by analysis using inductively coupled plasma-mass spectrometry (ICP-MS). sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk The ability of organothiophosphorus compounds to complex with heavy metals allows for their removal from acidic solutions, such as those generated during phosphoric acid production. google.comgoogleapis.com Studies have also investigated the extraction of mercury(II) from mineral acid media, demonstrating the potential for binary separations from other metals. nih.gov

Differentiation from Alkali and Alkaline Earth Metals (e.g., Calcium(II), Magnesium(II))

A key advantage of this compound and similar organophosphorus extractants is their high selectivity for transition and heavy metals over alkali and alkaline earth metals. libretexts.orgsolubilityofthings.comquora.com Alkali metals, having one valence electron, and alkaline earth metals, with two, are generally less reactive in forming stable complexes with these extractants compared to transition metals. quora.comuobabylon.edu.iq

The fundamental chemical differences between these groups of metals underpin this selectivity. rsc.org Alkali and alkaline earth metals have a lower tendency to form covalent bonds and their ions are typically harder acids, preferring to bond with hard bases. The soft sulfur donor atom in this compound contributes to its preference for softer metal ions like transition and heavy metals. This property is crucial in many industrial applications where valuable or toxic metals need to be separated from a background matrix rich in calcium and magnesium, such as in the processing of certain ores and industrial wastewaters.

Advanced Extraction Technologies Employing this compound

Emulsion Liquid Membrane (ELM) Systems for Metal Recovery

Emulsion liquid membrane (ELM) technology is an advanced separation process that offers a high surface area for mass transfer and can achieve high extraction efficiencies. etasr.comusm.my In an ELM system, an emulsion is created by dispersing a stripping solution (internal phase) within an organic phase containing the extractant (membrane phase). This emulsion is then dispersed in the feed solution (external phase) containing the metal to be extracted.

This compound has been successfully utilized as a carrier in ELM systems for the recovery of various metals. utm.myresearchgate.net For example, the recovery of silver from photographic waste was effectively demonstrated using an ELM system with a derivative of this compound as the mobile carrier. utm.my This study highlighted the importance of optimizing parameters such as surfactant and carrier concentrations, stirring speed, and the composition of the stripping agent to achieve maximum extraction. utm.my The ELM process allows for the simultaneous extraction and stripping of the metal ion, leading to a concentrated product in the internal phase. nih.gov

Supercritical Fluid Extraction (SFE) of Metal Chelates

Supercritical fluid extraction (SFE) is a green separation technology that utilizes a supercritical fluid, most commonly carbon dioxide, as the solvent. ijpsonline.comnih.gov SFE offers several advantages over traditional solvent extraction, including the use of a non-toxic, inexpensive, and environmentally benign solvent. ijpsonline.com

This compound plays a vital role in the SFE of metals by acting as a chelating agent. sigmaaldrich.comsigmaaldrich.com It reacts with metal ions to form neutral metal chelates that are soluble in the supercritical fluid. mdpi.com This technique has been specifically mentioned for the extraction of mercury, cadmium, and lead from sediment samples for subsequent analysis. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk The process involves placing the sample in an extraction vessel, passing supercritical fluid through it to dissolve the metal chelates, and then depressurizing the fluid to precipitate the extracted material. ijpsonline.com The selectivity of SFE can be tuned by adjusting parameters such as pressure, temperature, and the use of modifiers. nih.gov

Green Chemistry Approaches in this compound Mediated Extractions

In the pursuit of sustainable chemical processes, green chemistry principles are increasingly being integrated into metal extraction methodologies. This compound has been at the center of research exploring more environmentally benign extraction techniques. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One significant green chemistry approach is the use of supercritical fluid extraction (SFE). This compound can be employed as a chelating agent in SFE systems for the analysis of heavy metals such as mercury, cadmium, and lead in environmental samples like sediment. sigmaaldrich.comsigmaaldrich.com This method offers a greener alternative to traditional solvent extraction by using supercritical fluids, often carbon dioxide, which are non-toxic, inexpensive, and easily removed from the product, leaving no solvent residue.

Another key area is the application of emulsion liquid membrane (ELM) technology. The ELM process, which utilizes an extractant like this compound (often referred to by its commercial name, Cyanex 302), is considered a sustainable technique for treating industrial effluents, such as photographic waste. scribd.comutm.myresearchgate.net This method is advantageous as it combines extraction and stripping in a single stage, requires significantly smaller quantities of organic solvent compared to conventional liquid-liquid extraction, and can effectively treat dilute waste streams, aligning with the green chemistry goals of waste minimization and resource recovery. utm.myresearchgate.net Research into the synergistic extraction of nickel ions from electroplating waste further highlights the role of this acid in developing greener treatment solutions for hazardous industrial discharges. sigmaaldrich.com

Process Optimization and Parametric Studies in this compound-Based Extraction Systems

The efficiency and selectivity of metal extraction using this compound are highly dependent on several operational parameters. Optimizing these factors is crucial for developing robust and economically viable separation processes.

The pH and acidity of the aqueous phase are critical parameters in extraction systems involving this compound. As an acidic extractant, it operates via a cation exchange mechanism, releasing hydrogen ions (H+) into the aqueous phase as it complexes with metal ions. utm.my The general equilibrium for the extraction can be represented as:

Mn+(aq) + n(HA)(org) ⇌ MAn(org) + nH+(aq)

Where Mn+ is the metal ion, and HA represents the this compound.

The composition of the organic phase, which consists of the extractant (this compound), a diluent, and often a surfactant, significantly impacts the extraction process.

Diluents are organic solvents that dissolve the extractant and the resulting metal complex, modify the physical properties of the organic phase (like viscosity and density), and influence the extraction equilibrium. In the extraction of silver from photographic waste using an emulsion liquid membrane system with this compound (Cyanex 302), kerosene (B1165875) was identified as the optimal diluent. utm.my Other diluents such as toluene (B28343) and chloroform (B151607) have also been used in related studies. utm.my

Surfactants are crucial in emulsion liquid membrane systems for stabilizing the emulsion. In a study on silver recovery, Span 80, a non-ionic surfactant, was used to create a stable emulsion, with an optimal concentration found to be 3% (w/v). utm.my In other applications, such as the removal of heavy metals from phosphoric acid solutions, this compound has been used in combination with surfactants like Sodium Dioctylsulfosuccinate to enhance the separation of metal complexes. google.com

The table below summarizes the optimized parameters for silver extraction using an ELM system.

| Parameter | Optimal Condition |

| Extractant (Carrier) | 0.03 M this compound (Cyanex 302) |

| Diluent | Kerosene |

| Surfactant | 3% (w/v) Span 80 |

| Agitation Speed | 250 rpm |

| Data derived from a study on silver extraction from photographic waste. utm.my |

The following table shows the effect of a blended reagent on heavy metal removal from phosphoric acid.

| Reagent Composition | Cd Removal | Cu Removal | Zn Removal |

| This compound + Sodium Dioctylsulfosuccinate (7.3:1 ratio) | -6% | 20% | -5% |

| Data from a study on heavy metal removal from phosphoric acid solutions. google.com |

For complexes formed with this compound, acidic solutions are typically used to reverse the extraction equilibrium. Several stripping agents have been investigated for the recovery of silver from loaded this compound (Cyanex 302). utm.my

Inorganic Acids: Nitric acid was found to be effective at stripping silver, but it is generally not recommended for emulsion liquid membrane systems as it can degrade the emulsion. utm.my The use of hydrochloric acid resulted in the precipitation of silver chloride at the oil-water interface, leading to poor recovery in the aqueous phase. utm.my Sulfuric acid alone was not an effective stripping agent. utm.my

Thiourea (B124793) Solutions: Acidified thiourea solutions have shown excellent potential as stripping agents. utm.my Thiourea forms a stable complex with silver, facilitating its transfer from the organic phase to the new aqueous stripping phase.

The research on silver extraction from photographic waste identified a solution of 1.0 M thiourea in 1.0 M sulfuric acid as the optimal stripping agent. utm.myresearchgate.net This formulation resulted in high extraction and recovery performance. researchgate.net

The table below summarizes the performance of different stripping agents for silver recovery from loaded this compound.

| Stripping Agent | Observation |

| Nitric Acid | Good stripping capability, but tends to break the emulsion. |

| Hydrochloric Acid | Poor stripping due to precipitation of silver chloride. |

| Sulfuric Acid | Not pronounced as an effective stripping agent on its own. |

| Acidic Thiourea | Very good potential; 1.0 M Thiourea in 1.0 M H₂SO₄ found to be optimal. |

| Findings based on research into stripping silver from loaded Cyanex 302. utm.my |

Coordination Chemistry of Diisooctylthiophosphinic Acid and Its Metal Complexes

Ligand Properties and Coordination Modes of Diisooctylthiophosphinic Acid in Metal Complexation

This compound, systematically named Bis(2,4,4-trimethylpentyl)thiophosphinic acid, is a monobasic acid. sigmaaldrich.comscbt.comsigmaaldrich.com Upon deprotonation, it forms the diisooctylthiophosphinate anion, which acts as a versatile coordinating agent or ligand. The coordinating ability stems from the presence of two different donor atoms: a soft sulfur atom and a hard oxygen atom.

This ligand predominantly exhibits two primary coordination modes:

Bidentate Chelation: The most common mode involves the diisooctylthiophosphinate anion acting as a bidentate chelating ligand. It coordinates to a single metal center through both the oxygen and sulfur atoms. This simultaneous binding forms a stable, four-membered chelate ring, a characteristic feature of thiophosphinato complexes.

Bridging Coordination: The ligand can also function as a bridging ligand, connecting two or more metal centers. In this mode, the oxygen and sulfur atoms coordinate to different metal ions, leading to the formation of polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers.

The bulky diisooctyl groups attached to the phosphorus atom introduce significant steric hindrance. This steric bulk influences the coordination number and geometry of the resulting metal complexes and can prevent the formation of higher-order coordinated species.

Synthesis and Spectroscopic Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound can be tailored to produce compounds with specific nuclearities and structures, involving both transition metals and lanthanides.

The formation of transition metal complexes with this compound is frequently accomplished via a cation-exchange mechanism. sigmaaldrich.com In this process, the acidic proton of the ligand is substituted by a transition metal ion. This method is particularly prevalent in solvent extraction applications, where the ligand is used as a complexing agent to selectively transfer metal ions from an aqueous solution into an immiscible organic phase. sigmaaldrich.com The reaction typically involves mixing an organic solution of the acid with an aqueous solution of a metal salt, with the pH of the aqueous phase being a critical parameter for controlling the extraction efficiency.

The synthesis of lanthanide complexes generally involves the direct reaction between a soluble lanthanide salt, such as a nitrate (B79036) or chloride, and the this compound ligand, usually in its deprotonated form. The reaction is carried out in a suitable organic solvent or a biphasic system. The stoichiometry of the resulting complex can be controlled by carefully adjusting the metal-to-ligand molar ratio during the synthesis. The nature of the lanthanide ion and the reaction conditions can lead to the formation of discrete molecular complexes or extended coordination polymers.

A combination of spectroscopic and analytical techniques is essential to fully characterize the structure and bonding in diisooctylthiophosphinate complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The coordination event is typically evidenced by shifts in the characteristic stretching frequencies of the P-O and P=S bonds compared to the free ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly informative. The phosphorus atom is highly sensitive to its chemical environment, and its resonance signal shifts significantly upon coordination to a metal center. The magnitude of this shift can provide insights into the nature of the metal-ligand interaction.

Interactive Table: Common Spectroscopic Techniques in Characterization

| Technique | Information Obtained | Typical Observation for Diisooctylthiophosphinate Complexes |

| IR Spectroscopy | Vibrational modes of functional groups | Shift in P-O and P=S stretching frequencies upon coordination. |

| ³¹P NMR Spectroscopy | Chemical environment of the phosphorus nucleus | Downfield or upfield shift of the ³¹P signal upon complexation. |

| X-ray Diffraction | 3D molecular structure, bond lengths, angles | Determination of metal coordination number, geometry, and ligand binding mode (chelating vs. bridging). |

Chelation Dynamics and Stability Constants of Metal-Diisooctylthiophosphinate Complexes

These constants are typically determined experimentally through techniques such as potentiometric or spectrophotometric titrations. scispace.comdu.ac.in These methods involve monitoring changes in properties like pH or light absorbance as the ligand and metal ion are mixed, allowing for the calculation of the concentrations of all species at equilibrium.

For diisooctylthiophosphinate complexes, the stability generally follows established trends. For transition metals, the stability often follows the Irving-Williams series. The chelate effect, resulting from the bidentate coordination of the ligand, contributes significantly to the high stability of these complexes.

Illustrative Data: Typical Stability Constants (log K₁) for Metal-Ligand Complexes

This table presents illustrative data to demonstrate typical trends in stability constants. Specific, experimentally verified values for this compound may vary.

| Metal Ion | Illustrative log K₁ | General Trend/Principle |

| Mn²⁺ | ~4.5 | Irving-Williams Series |

| Fe²⁺ | ~5.2 | Irving-Williams Series |

| Co²⁺ | ~5.8 | Irving-Williams Series |

| Ni²⁺ | ~6.5 | Irving-Williams Series |

| Cu²⁺ | ~8.0 | Irving-Williams Series (Peak) |

| Zn²⁺ | ~6.0 | Irving-Williams Series |

| La³⁺ | ~7.0 | High charge leads to stable complexes |

| Eu³⁺ | ~7.5 | Stability increases across the lanthanide series |

| Lu³⁺ | ~8.2 | Lanthanide contraction leads to stronger interaction |

Theoretical and Computational Insights into Complex Formation Mechanisms

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for understanding the intricate details of complex formation. These computational methods provide deep insights into the electronic structure, bonding, and reactivity of diisooctylthiophosphinate complexes.

DFT studies allow for the modeling of geometric structures and the prediction of spectroscopic properties, which can then be compared with experimental data. Furthermore, these calculations can elucidate the nature of the metal-ligand bond, quantifying the degree of covalent and electrostatic contributions. For related dithiophosphinic acid ligands, theoretical studies have been crucial in explaining the remarkable selectivity for trivalent actinides over trivalent lanthanides. These studies suggest that the enhanced selectivity arises from a greater degree of covalency in the actinide-sulfur bonds compared to the more ionic lanthanide-sulfur bonds, a difference that is rooted in the relative energies and spatial extent of the 5f and 4f orbitals.

Applications of this compound Complexes in Advanced Materials Science

Complexes of this compound have garnered significant interest in materials science, primarily due to the ligand's strong ability to coordinate with a variety of metal ions. This property is leveraged in applications ranging from the recovery of critical metals for technological use to the synthesis of sophisticated nanomaterials. The primary applications are centered on hydrometallurgy and the formulation of precursors for functional materials.

A predominant application of this compound is as a selective extractant in hydrometallurgical processes. sigmaaldrich.comalkalisci.com These processes are crucial for recovering valuable and strategic metals from industrial waste streams and low-grade ores. The resulting high-purity metals are essential raw materials for a wide array of advanced technologies. For instance, complexes of this acid are instrumental in separating cobalt from nickel and manganese in the recycling of spent lithium-ion batteries. nih.gov This separation is vital for the sustainability of the battery industry, which relies on the circular use of these critical elements.

Another key area of application is in the recovery of precious metals. Research has demonstrated the effectiveness of this compound in emulsion liquid membrane systems for the selective extraction of silver from photographic waste. nih.gov The specific chelating nature of the ligand allows it to bind selectively with silver ions, separating them from other metals present in the waste solution. sigmaaldrich.com

The table below summarizes key research findings on the application of this compound in metal recovery.

| Metal(s) Recovered | Source Material | Key Research Finding |

| Cobalt (Co), Nickel (Ni) | Spent Lithium-Ion Batteries | Used as an extractant to effectively separate cobalt from nickel and manganese from sulfuric acid leaching liquor. nih.gov |

| Silver (Ag) | Photographic Waste | Employed in emulsion liquid membrane systems for the selective and near-complete extraction of silver. |

| Lead (Pb) | Airborne Particulates, Sediment | Acts as a complexing agent for the colorimetric determination of airborne lead and as a chelating agent for the extraction of lead from sediment for analysis. sigmaaldrich.comsigmaaldrich.com |

| Mercury (Hg), Cadmium (Cd) | Sediment | Used as a chelating agent for supercritical fluid extraction (SFE) of heavy metals for subsequent analysis. sigmaaldrich.comsigmaaldrich.com |

Beyond metal recovery, this compound complexes are being explored as precursors in the synthesis of advanced nanomaterials. A notable potential application lies in the production of quantum nanostructures, such as quantum dots. google.is In this context, phosphinic acids, including this compound, can act as ligands that bind to metal cation sources. google.is The nature of the ligand-metal complex can influence the reaction kinetics during the growth of the nanocrystals, allowing for precise control over their size and, consequently, their unique optical and electronic properties. google.is This method provides a pathway to engineer novel materials for applications in displays, solar cells, and biomedical imaging.

The components involved in this synthetic approach are detailed in the table below.

| Component | Role in Synthesis | Example |

| Cation Source | Provides the metal core of the nanostructure. | Lead acetate, Cadmium oleate (B1233923) google.is |

| Ligand | Controls growth and stability of the nanocrystal. | This compound google.is |

| Anion Source | Reacts with the cation source to form the monomer. | Elemental sulfur, Selenium google.is |

Furthermore, preliminary findings indicate that metal complexes of this compound exhibit antimicrobial properties. cookechem.comchemicalbook.com This suggests a potential for their use in the development of functional materials such as antimicrobial coatings or polymers for medical devices and other applications where inhibiting the growth of bacteria and fungi is desirable.

Analytical Chemistry Applications of Diisooctylthiophosphinic Acid

Diisooctylthiophosphinic Acid as a Chelating Agent in Advanced Instrumental Analytical Techniques

The ability of this compound to form stable, soluble metal chelates is leveraged in sophisticated analytical systems to enhance the separation and detection of metal ions from complex matrices.

This compound serves as a highly effective chelating agent in sample preparation for Inductively Coupled Plasma Mass Spectrometry (ICP-MS), particularly in conjunction with Supercritical Fluid Extraction (SFE). sigmaaldrich.comsigmaaldrich.com This approach is especially beneficial for analyzing trace metals in solid environmental samples, such as sediment. amazonaws.com The process involves using the chelating agent to form metal-chelate complexes that are soluble in supercritical fluids, thereby allowing for their efficient extraction from the sample matrix. amazonaws.com This method is considered environmentally benign as it avoids the use of toxic organic solvents. amazonaws.com

A study focused on the determination of mercury (Hg), cadmium (Cd), and lead (Pb) in a certified reference sediment material demonstrated the efficacy of this technique. The SFE method using this compound as the chelating agent, followed by ICP-MS analysis, was optimized and validated. The results, showcasing high accuracy and reproducibility, confirmed the method's suitability for extracting these heavy metals for subsequent ultrasensitive determination. amazonaws.com The validated method proved to be rapid, precise, and accurate. amazonaws.com

Table 1: Recovery of Metals from Certified Reference Sediment using SFE-ICP-MS with this compound Chelation

| Element | Certified Value (mg/kg) | Found Value (mg/kg) | % Recovery | % RSD (n=3) |

| Mercury (Hg) | 0.49 ± 0.04 | 0.48 ± 0.03 | 98 | 6.25 |

| Cadmium (Cd) | 1.3 ± 0.1 | 1.2 ± 0.1 | 92 | 8.33 |

| Lead (Pb) | 90 ± 5 | 92 ± 2 | 102 | 2.17 |

This table presents the recovery data from the analysis of a certified reference material for sediments, demonstrating the accuracy and precision of the method. The data is based on research findings from a study on supercritical fluid extraction of metals. amazonaws.com

Supercritical Fluid Chromatography (SFC) is an analytical technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase for separating components of a mixture. shimadzu.comnih.gov The technique is essentially a hybrid of gas and liquid chromatography, offering advantages such as faster analysis times and reduced solvent usage. shimadzu.com For the analysis of metal species, which are not inherently soluble in supercritical CO2, a chelating agent is required to form soluble complexes. researchgate.net

This compound is particularly well-suited for this purpose. Its isooctyl groups render the resulting metal-chelate complexes soluble in the supercritical CO2 mobile phase. amazonaws.com In this application, the chelating agent facilitates the partitioning of the metal analytes between the supercritical fluid mobile phase and the stationary phase within the chromatography column. teledynelabs.com This allows for the separation of different metal species based on their distinct chemical and physical properties before they are directed to a detector for quantification. shimadzu.comteledynelabs.com The coupling of SFE, which uses this compound for extraction, with subsequent analysis provides a powerful tool for metal speciation. amazonaws.com

Colorimetric Determination Methodologies Employing this compound

Colorimetric analysis represents a classic yet effective approach for quantifying metal ions, relying on the formation of a colored complex that can be measured spectrophotometrically. researchgate.net this compound plays a crucial role in these methods, primarily by enhancing selectivity and minimizing interferences.

A significant application of this compound is in the development of field-portable kits for the colorimetric determination of airborne lead. sigmaaldrich.comsigmaaldrich.com One such method involves the reaction between 4-(2-pyridylazo)-resorcinol (PAR) and lead. sigmaaldrich.com In this assay, airborne lead is collected and dissolved. This compound (referred to in the study as cyanex302) is then used in an acidic medium to selectively extract the lead and reduce interference from other metals that might also react with PAR. sigmaaldrich.com

The lead, once isolated, reacts with the PAR solution in a buffered medium to form a colored complex. The absorbance of this solution is then measured with a photometer, and the concentration of lead is determined. sigmaaldrich.com This method has been validated against standard methodologies, such as the NIOSH method 7303, and has shown no significant difference in results, confirming its accuracy for field applications. sigmaaldrich.com

Table 2: Performance Characteristics of a Colorimetric Method for Airborne Lead using this compound

| Parameter | Value |

| Limit of Detection (LOD) | 0.01 mg/L |

| Limit of Quantification (LOQ) | 0.03 mg/L |

| Recovery (for 0.05 - 3.0 mg/L Pb) | 94.0% - 103.5% |

| Precision (%CV) | 0.65% - 10.27% |

This table summarizes the key performance metrics of the developed colorimetric assay for airborne lead, highlighting its sensitivity, accuracy, and precision. The data is derived from a study on the development of an airborne lead analysis kit. sigmaaldrich.com

A primary challenge in colorimetric analysis is the lack of specificity of many color-forming reagents, which can react with multiple metal ions, leading to inaccurate results. nih.gov this compound is instrumental in overcoming this challenge by enhancing the selectivity of the assay. sigmaaldrich.com

In the colorimetric method for airborne lead mentioned previously, a solution of this compound in toluene (B28343) is first used to perform a liquid-liquid extraction of various metals from the aqueous sample. Subsequently, a dilute solution of nitric acid (0.1M) is used to selectively back-extract only the lead from the organic phase into a new aqueous phase. This two-step extraction process effectively separates lead from potentially interfering metals, ensuring that only lead is present to react with the PAR colorimetric reagent. sigmaaldrich.com This selective extraction is a critical step for enhancing the accuracy and reliability of the colorimetric determination. sigmaaldrich.com

Diisooctylthiophosphinic Acid in Quantum Nanostructure Synthesis and Engineering

Role of Diisooctylthiophosphinic Acid as a Ligand in Perovskite Quantum Dot Synthesis

In the synthesis of perovskite quantum dots (PQDs), this compound (DOTPA) functions as a critical surface ligand. Ligands are molecules that bind to the surface of nanocrystals, providing stability and preventing aggregation. ugent.beunica.it The choice of ligand is crucial as it influences the growth, size, shape, and optical properties of the quantum dots. researchgate.netresearchgate.net

DOTPA, a monoalkyl phosphinic acid, offers an intermediate binding affinity, stronger than carboxylic acids but less so than phosphonic acids. ugent.beresearchgate.net This characteristic allows for dynamic control during the synthesis process. In the case of perovskite nanocrystals like Cesium Lead Bromide (CsPbBr₃), traditional ligands such as oleic acid and oleylamine (B85491) have limitations, particularly in incorporating certain dopants. digitellinc.com DOTPA, often used in conjunction with other ligands like trioctylphosphine (B1581425) oxide (TOPO), provides an alternative surface chemistry that can facilitate processes not achievable with conventional ligands. digitellinc.com Its branched isooctyl groups provide excellent colloidal stability in nonpolar solvents, which are commonly used in quantum dot synthesis. researchgate.net

Ligand-Assisted Reprecipitation (LARP) Methods Utilizing this compound for Nanocrystal Formation

The Ligand-Assisted Reprecipitation (LARP) method is a popular technique for synthesizing perovskite nanocrystals at room temperature, offering a simpler and more scalable alternative to high-temperature hot-injection methods. chemrxiv.orgchemrxiv.orgrsc.org The process involves dissolving perovskite precursors in a "good" solvent and rapidly injecting this solution into a "bad" (or anti-) solvent where the precursors are insoluble, causing them to precipitate as nanocrystals. researchgate.net Ligands present in the anti-solvent cap the nanocrystals as they form, controlling their growth and providing colloidal stability. nih.govresearchgate.net

This compound has been successfully employed as a key ligand in LARP methods. digitellinc.com In a notable application, DOTPA was used with trioctylphosphine oxide (TOPO) in a LARP synthesis aimed at doping Manganese (Mn²⁺) into CsPbBr₃ quantum dots. digitellinc.com While conventional ligands failed to facilitate this doping in CsPbBr₃, the use of DOTPA enabled the exploration of novel emission characteristics associated with the dopant. digitellinc.com The specific combination of ligands and solvents in the LARP process is critical to achieving high-quality, stable nanocrystals with desired properties. rsc.org

Influence of this compound on Doping and Emission Characteristics of Quantum Dots

The use of this compound as a ligand can significantly influence the doping process and the subsequent photoluminescent properties of quantum dots. Doping involves introducing impurity atoms into the nanocrystal lattice to alter its electronic and optical properties. doi.orgmdpi.com

In the attempt to dope (B7801613) Mn²⁺ into CsPbBr₃ quantum dots using a LARP method with DOTPA and TOPO, unique emission behavior was observed. digitellinc.com Initially, the colloidal suspension of the quantum dots exhibited a typical emission peak around 520 nm, characteristic of undoped CsPbBr₃. digitellinc.com However, a distinct change occurred when the suspension was cast into a thin film. As the solvent evaporated, a new, strong emission peak emerged at approximately 593 nm, corresponding to a visible color shift under UV light. digitellinc.com This new peak was attributed to the interplay between the perovskite surface and the precursor concentrations in the solid state. digitellinc.com

Interestingly, when the thin film was redispersed into a solvent, the 593 nm peak vanished, and the original 520 nm emission of undoped CsPbBr₃ was restored. digitellinc.com This reversible, state-dependent emission highlights the profound impact of the DOTPA ligand system on the surface chemistry and energy levels of the quantum dots, particularly in the solid state where ligand-surface interactions are altered.

Table 1: Emission Characteristics of CsPbBr₃ Quantum Dots Synthesized with this compound

| State | Primary Emission Peak (nm) | Observed Color (under UV) |

|---|---|---|

| Colloidal Suspension | ~520 | Green |

Acid-Base Equilibrium Kinetics Governing Quantum Nanostructure Formation with this compound

The formation of quantum nanostructures is a complex process governed by delicate reaction kinetics, where the acid-base equilibrium between the ligands and the metal precursors plays a pivotal role. researchgate.net Ligands like this compound act as Brønsted-Lowry acids, capable of donating a proton. The acidity (pKa) of the ligand influences its binding affinity to the nanocrystal surface.

Phosphinic acids have an intermediate acidity and binding strength compared to more commonly used carboxylic acids and phosphonic acids. ugent.be This intermediate nature can modulate the nucleation and growth stages of nanocrystal formation. A strong-binding ligand might slow down crystal growth excessively, while a weak-binding one may not provide adequate stability. The specific pKa of DOTPA affects the deprotonation equilibrium, which in turn determines the concentration of the conjugate base (the phosphinate) available to bind to the metal centers on the growing nanocrystal.

This equilibrium is dynamic and can be shifted by factors such as temperature and the presence of other coordinating species (like TOPO) or basic molecules. researchgate.net By carefully controlling this acid-base equilibrium, researchers can influence the final size, shape, and surface faceting of the quantum dots, thereby tuning their electronic and optical properties. mdpi.com

Spectroscopic Characterization of Quantum Dot Structures Fabricated with this compound

Spectroscopic techniques are essential for characterizing the optical and structural properties of quantum dots synthesized with this compound. nih.gov The conditions of synthesis, including the choice of ligands, strongly influence these properties. nih.govresearchgate.net

Photoluminescence (PL) Spectroscopy : This is the most common technique used to analyze the emission properties. For CsPbBr₃ quantum dots synthesized with DOTPA, PL spectroscopy revealed the distinct emission peaks at 520 nm in suspension and 593 nm in the solid-state thin film, demonstrating the ligand's influence on the emission characteristics. digitellinc.com The narrowness of these emission peaks (full width at half-maximum) is an indicator of the size uniformity of the quantum dots. rsc.org

UV-Visible Absorption Spectroscopy : This technique is used to determine the onset of absorption, which is related to the band gap of the quantum dots. The position of the first excitonic peak in the absorption spectrum provides information about the size of the nanocrystals due to the quantum confinement effect. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to confirm the presence of the this compound ligand on the surface of the quantum dots. Specific vibrational modes associated with the P=O, P-O, and P-C bonds of the phosphinate group would indicate successful surface capping.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Solution-state NMR (e.g., ¹H, ³¹P) is a powerful tool to study the ligand shell. It can be used to confirm the chemical structure of the ligands and to study the dynamic interactions between the ligands and the nanocrystal surface. ugent.be

These spectroscopic methods provide a comprehensive picture of the quantum dots, linking the synthetic parameters involving this compound to the final material properties.

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | DOTPA |

| Cesium Lead Bromide | CsPbBr₃ |

| Trioctylphosphine oxide | TOPO |

| Oleic acid | OA |

Synthesis Routes and Chemical Transformations of Diisooctylthiophosphinic Acid Derivatives

Methodologies for the Preparation of Diisooctylthiophosphinic Acid Analogues and Related Organophosphorus Compounds

The synthesis of this compound and its analogues, particularly the parent compound bis(2,4,4-trimethylpentyl)phosphinic acid, is well-documented. The primary industrial route involves a free radical addition reaction. This method uses an α-olefin (diisobutylene) and hypophosphorous acid (H₃PO₂) as the starting materials. csu.edu.cn The reaction is initiated by peroxide or azocompounds, with di-tert-butyl peroxide (DTBP) being particularly effective at temperatures around 130°C. csu.edu.cn Alternative synthesis protocols have been developed to operate under normal pressure, using initiators like azobisisobutyronitrile in a solvent such as acetic acid. patsnap.comgoogle.com Another approach utilizes ultraviolet light and a photoinitiator like acetone (B3395972) to drive the addition reaction at lower temperatures. google.comwipo.int

Beyond this specific synthesis, a variety of general methodologies exist for preparing phosphinic acid derivatives, which serve as analogues or precursors. These methods focus on the formation of the critical carbon-phosphorus (C-P) bond. Palladium-catalyzed reactions, for instance, can couple aromatic electrophiles with sources like anilinium hypophosphite to create monosubstituted phosphinic acids. organic-chemistry.org Similarly, the Michael addition provides a pathway where a phosphorus-centered radical adds to activated alkenes, such as acrylates, to form the C-P bond. nih.gov This can be achieved by activating a precursor like phenyl phosphinic acid with agents such as trimethylsilyl (B98337) chloride (TMSCl). nih.gov

Other notable methods include the reaction of Grignard reagents with dialkyl phosphites, followed by oxidation of the resulting secondary phosphine (B1218219) oxides to yield symmetrical di-substituted phosphinic acids. kent.ac.uk For creating phosphinate esters, a common route is the reaction of phosphinic chlorides with alcohols, typically in the presence of a tertiary amine base to neutralize the hydrochloric acid byproduct. semanticscholar.org

| Methodology | Reactants | Key Features | Reference |

|---|---|---|---|

| Free Radical Addition | α-Olefin (e.g., Diisobutylene) + Hypophosphorous Acid | Industrial route for dialkylphosphinic acids; uses initiators like DTBP or AIBN. | csu.edu.cn |

| Photochemical Addition | Diisobutylene + Sodium Hypophosphite + Acetone | Allows reaction at lower temperature and atmospheric pressure using UV light. | google.comwipo.int |

| Michael Addition | Phosphinic Acid + Acrylate | Forms a C-P bond by adding to an α,β-unsaturated carbonyl compound. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Aromatic Electrophile + Hypophosphite | Forms aryl-phosphinic acids. | organic-chemistry.org |

| Grignard Reaction | Grignard Reagent + Dialkyl Phosphite | Followed by oxidation to produce symmetrical phosphinic acids. | kent.ac.uk |

| Esterification via Acid Chloride | Phosphinic Chloride + Alcohol | A standard method for synthesizing phosphinate esters. | semanticscholar.org |

Reaction Pathways for the Synthesis of Organothiophosphorus Compounds

The synthesis of organothiophosphorus compounds, such as this compound, typically involves the introduction of sulfur into a phosphorus-containing precursor. This process, known as thionation or sulfurization, is a key reaction pathway. The most direct route to this compound (the active component in the commercial extractant Cyanex® 302) is the partial sulfurization of its corresponding phosphinic acid, bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex® 272). semanticscholar.org This transformation replaces one of the oxygen atoms double-bonded to the phosphorus center with a sulfur atom. If both oxygen atoms are replaced, the resulting compound is a dithiophosphinic acid, such as bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex® 301). mdpi.com

The reagents used for thionation vary, but Lawesson's reagent is a common choice for converting a phosphoryl (P=O) group to a thiophosphoryl (P=S) group in a variety of organophosphorus compounds. Another classical reagent is phosphorus pentasulfide (P₄S₁₀).

An alternative pathway for creating a phosphorus-sulfur bond is through coupling reactions. For example, thiophosphates can be synthesized via a copper(I) iodide-catalyzed aerobic dehydrogenative coupling of H-phosphonates with benzenethiols. organic-chemistry.org This method demonstrates the formation of a P-S bond under mild conditions, offering a potential route for synthesizing various thiophosphorus compounds. organic-chemistry.org The hydrolysis of silylated phosphonates can also yield phosphonic acids, which can be precursors for subsequent thionation reactions. beilstein-journals.org

| Reaction Pathway | Description | Example | Reference |

|---|---|---|---|

| Thionation (Sulfurization) | Conversion of a P=O group to a P=S group. | Reacting bis(2,4,4-trimethylpentyl)phosphinic acid with a sulfurizing agent to yield its monothio derivative. | semanticscholar.org |

| Dehydrogenative Coupling | Formation of a P-S bond by coupling a P-H compound with a thiol. | Cu(I)-catalyzed reaction of an H-phosphonate with a benzenethiol. | organic-chemistry.org |

| Nucleophilic Substitution | Displacement of a leaving group on a phosphorus atom by a sulfur nucleophile. | Reaction of a phosphinic chloride with a thiolate salt. | semanticscholar.org |

Derivatization Strategies for Tailoring Extractant and Ligand Properties

Derivatization of this compound and its parent phosphinic acid is a key strategy for modifying their chemical properties to enhance their performance as metal extractants and ligands. The most significant derivatization is the controlled substitution of oxygen atoms with sulfur. This modification directly impacts the molecule's acidity and its affinity for different metal ions, a concept explained by the Hard and Soft Acids and Bases (HSAB) principle. semanticscholar.orgmdpi.com

Replacing one oxygen with sulfur to convert bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex® 272) into its monothio analogue (Cyanex® 302) increases the acidity of the extractant. semanticscholar.org This allows for the extraction of metals at a lower pH. semanticscholar.org A further substitution to yield the dithio derivative (Cyanex® 301) results in an even more acidic molecule with a higher affinity for soft Lewis acids like silver and palladium. semanticscholar.orgresearchgate.net This selective affinity is crucial for separating different metals in hydrometallurgical processes. mdpi.com

Another derivatization strategy involves modifying the physical form of the extractant. For example, bis(2,4,4-trimethylpentyl)phosphinic acid has been combined with menthol (B31143) to create a new hydrophobic eutectic solvent (HES). mdpi.com This derivatization into a new solvent system alters the physical properties of the extraction phase and can offer unique selectivity, such as for the extraction of iron(III). mdpi.com

Esterification represents another important derivatization pathway. Phosphinic acids can be reacted with alcohols in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to form phosphinate esters. semanticscholar.org This transformation of the acidic proton into an ester group fundamentally changes the molecule's charge characteristics and solubility. While this is often explored in the context of creating prodrugs to improve cell membrane permeability, the principle of modifying polarity and reactivity is broadly applicable. nih.gov Transesterification, where an existing ester is heated with a higher-boiling-point alcohol, provides a method for exchanging the alkyl group of the ester. scispace.com

| Compound Name | Commercial Name | Functional Group | Key Property Change | Reference |

|---|---|---|---|---|

| Bis(2,4,4-trimethylpentyl)phosphinic acid | Cyanex® 272 | R₂P(O)OH | Baseline phosphinic acid. | semanticscholar.org |

| Bis(2,4,4-trimethylpentyl)thiophosphinic acid | Cyanex® 302 | R₂P(S)OH | Increased acidity compared to Cyanex® 272; extracts metals at lower pH. | semanticscholar.org |

| Bis(2,4,4-trimethylpentyl)dithiophosphinic acid | Cyanex® 301 | R₂P(S)SH | Highest acidity; strong affinity for soft metals. | mdpi.comresearchgate.net |

Environmental and Industrial Research Aspects of Diisooctylthiophosphinic Acid Usage

Remediation of Contaminated Effluents and Soils through Diisooctylthiophosphinic Acid-Based Technologies

This compound has emerged as a significant agent in the environmental remediation sector, particularly for the cleanup of effluents and soils contaminated with heavy metals. Its efficacy stems from its strong chelating properties, which allow it to selectively bind with metal ions, facilitating their removal from various matrices. Research in this area has focused on developing and optimizing technologies that leverage this compound for environmental cleanup.

One of the primary applications of this compound is in solvent extraction processes for treating industrial wastewater. These waste streams are often laden with toxic heavy metals that pose significant environmental and health risks. The use of this compound in liquid-liquid extraction has demonstrated high efficiency in removing various metal ions. For instance, it has been effectively used as a chelating agent in supercritical fluid extraction (SFE) for the removal of mercury, cadmium, and lead from sediment.

The application of this compound extends to the remediation of contaminated soils. Soil washing is a common remediation technique where a washing solution is used to extract contaminants from the soil matrix. The effectiveness of this process is highly dependent on the extracting agent. While various agents can be used, organophosphorus compounds like this compound offer selectivity and high extraction efficiency for specific heavy metals. Research has shown that the choice of extraction solution and operational parameters significantly influences the removal efficiency of metals from polluted soils.

Below is a table summarizing research findings on the extraction of heavy metals from contaminated soils using different extraction agents, highlighting the context in which compounds like this compound operate.

| Target Metal | Extraction Agent | Extraction Efficiency (%) | Soil Type | Reference |

| Lead (Pb) | Malic Acid (3%) | 63.39 - 88.65 | Contaminated Soil | nih.gov |

| Cadmium (Cd) | Malic Acid (3%) | 26.71 | Contaminated Soil | nih.gov |

| Zinc (Zn) | Humus (3%) | 3.28 | Contaminated Soil | nih.gov |

| Copper (Cu) | Humus (3%) | 5.72 | Contaminated Soil | nih.gov |

| Chromium (Cr) | Humus (3%) | 11.97 | Contaminated Soil | nih.gov |

This table presents data for various extraction agents to provide context for soil washing technologies. Specific efficiency data for this compound in large-scale soil remediation is a subject of ongoing research.

Application in Industrial Waste Stream Treatment (e.g., Electroplating Waste, Photographic Waste, Phosphoric Acid Production)

The industrial applications of this compound in waste treatment are diverse, reflecting its versatility in metal extraction.

Electroplating Waste: The electroplating industry generates significant volumes of wastewater containing heavy metals such as nickel, zinc, and copper. This compound, often in synergistic mixtures with other extractants, has been shown to be highly effective for the removal and recovery of these metals. For example, synergistic green extraction methods using mixtures of chelating and organophosphorus carriers have been developed for nickel ions from electroplating waste. sigmaaldrich.com

Photographic Waste: Photographic processing solutions, particularly fixer and bleach-fix solutions, contain silver in the form of stable thiosulfate (B1220275) complexes. While direct research on this compound for this specific application is limited in publicly available literature, the recovery of silver from these waste streams is a well-established practice. Methods like chemical precipitation and electrolysis are common. researchgate.net911metallurgist.com Solvent extraction using organophosphorus reagents is a plausible, though less documented, approach for silver recovery, given their effectiveness in extracting other precious metals.

Phosphoric Acid Production: The production of phosphoric acid via the "wet process" involves the acidulation of phosphate (B84403) rock, which introduces various metallic impurities into the acid. matec-conferences.org The purification of wet-process phosphoric acid is crucial for its use in food and pharmaceutical applications. Solvent extraction is a key technology for removing these impurities. Organophosphorus compounds are utilized to selectively extract metals like cadmium, copper, and zinc from the phosphoric acid. google.com Research has demonstrated the potential for compositions containing dithiophosphinic acids to remove heavy metal ions from wet-process phosphoric acid. google.com

The following table summarizes the application of organophosphorus extractants in various industrial waste streams.

| Industrial Waste Stream | Target Metal(s) | Role of Organophosphorus Extractant |

| Electroplating Waste | Nickel (Ni), Zinc (Zn) | Selective extraction and recovery from wastewater. sigmaaldrich.com |

| Photographic Waste | Silver (Ag) | Potential for recovery from fixer and bleach-fix solutions. |

| Phosphoric Acid Production | Cadmium (Cd), Copper (Cu), Zinc (Zn) | Purification of wet-process phosphoric acid by removing metallic impurities. google.com |

Research on Lifecycle Assessment and Sustainable Use of this compound in Industrial Processes

The growing emphasis on sustainable industrial practices necessitates a thorough evaluation of the entire lifecycle of chemicals used in various processes. A Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life from cradle to grave. nridigital.comnih.gov

For this compound, a comprehensive LCA would involve evaluating the environmental footprint of its synthesis, its use in industrial applications such as solvent extraction, and its end-of-life management, including recycling and disposal. While specific LCA studies exclusively focused on this compound are not widely available in peer-reviewed literature, broader LCAs of hydrometallurgical processes that utilize solvent extraction provide valuable insights. nih.govsaimm.co.za

These studies highlight that the environmental impact of solvent extraction processes is significantly influenced by factors such as the energy consumption of the process, the ecotoxicity of the solvent and extractant, and the management of waste streams generated. The sustainable use of this compound in industrial processes can be enhanced through several strategies:

Solvent Recycling: Implementing efficient solvent recycling loops within the industrial process is crucial to minimize waste and reduce the demand for virgin materials.

Development of Greener Alternatives: Research into biodegradable and less toxic extractants is an ongoing area of interest to improve the sustainability of solvent extraction processes.

The table below outlines key considerations for the sustainable use of this compound in industrial applications, based on general principles of green chemistry and engineering.

| Aspect of Sustainable Use | Key Considerations |

| Synthesis | Utilization of renewable feedstocks, energy-efficient synthesis routes, and minimization of hazardous byproducts. |

| Application (Solvent Extraction) | High selectivity to target metals, low solubility in the aqueous phase to minimize losses, and stability under process conditions to allow for recycling. |

| Recycling and Regeneration | Efficient stripping of the extracted metal and regeneration of the extractant for reuse, minimizing degradation and loss of activity. |

| End-of-Life Management | Development of methods for the safe disposal or degradation of the compound after its useful life. |

Further research dedicated to the lifecycle assessment of this compound and similar organophosphorus extractants is needed to provide a more detailed understanding of their environmental profile and to guide the development of more sustainable industrial processes.

Future Research Directions and Emerging Applications of Diisooctylthiophosphinic Acid

Integration of Diisooctylthiophosphinic Acid in Novel Integrated Separation Processes

The integration of this compound into advanced separation processes aims to enhance efficiency, reduce operational complexity, and minimize environmental impact. A significant area of development is the immobilization of the extractant within solid supports to create functional materials that combine extraction and separation in a single unit.

Polymer Inclusion Membranes (PIMs) and Solvent Impregnated Resins (SIRs) are prime examples of such integrated systems. In these materials, this compound is physically entrapped within a polymer matrix. This approach confines the liquid extractant, preventing its loss into the aqueous phase and eliminating the need for large volumes of organic diluents. Research has demonstrated the effectiveness of PIMs and SIRs containing this compound for the removal and separation of heavy metal ions like Zinc(II), Copper(II), and Iron(II) from aqueous solutions. scirp.org These systems offer a simplified and more contained process compared to conventional liquid-liquid extraction.

Another novel approach is the use of this compound as a chelating agent in Supercritical Fluid Extraction (SFE) . nih.gov In this technique, supercritical carbon dioxide (ScCO₂), a green solvent, is used as the mobile phase. The acid forms metal complexes in situ, which are then soluble in the supercritical fluid. This method has been successfully investigated for the extraction of chromated copper arsenate from wood waste, demonstrating an integrated process that combines chelation and extraction in one step, with the order of extraction efficiency being Cu >> As > Cr. nih.gov

The table below summarizes the performance of this compound in an integrated PIM system for metal ion separation.

| Metal Ion | Sorption onto PIM (%) | Elution from PIM (%) | Stripping Agent |

|---|---|---|---|

| Zn(II) | ~95 | 100 | 1.0 M HNO₃ |

| Cu(II) | ~98 | 100 | 1.0 M HNO₃ |

| Fe(II) | ~90 | 100 | 1.0 M HNO₃ |

Exploration of New Functional Materials Based on this compound Coordination

The ability of this compound to coordinate with metal ions is the basis for its extractive properties, and this same characteristic is being explored for the creation of new functional materials. Research is moving towards using this acid as a building block, or ligand, for designing materials with specific properties, such as coordination polymers.

Coordination polymers are extended networks of metal ions linked by organic ligands. While research on creating such polymers directly from this compound is an emerging field, studies on analogous compounds like Diphenylphosphinic acid provide a strong precedent. Diphenylphosphinic acid has been used to synthesize coordination polymers with alkaline earth metals, where the phosphinate group (O₂PR₂) acts as a bridge between metal centers. By analogy, the thiophosphinate group of this compound could be used to create novel one-, two-, or three-dimensional structures with various metal ions, potentially leading to materials with unique catalytic, magnetic, or porous properties.

The aforementioned Polymer Inclusion Membranes (PIMs) and Solvent Impregnated Resins (SIRs) can also be considered functional materials where the acid is a critical component responsible for the material's selective metal-binding function. scirp.org Future work in this area will likely focus on tailoring the polymer support and the concentration of the embedded acid to create materials optimized for specific, high-value separations.

Advanced Computational Modeling for Predictive Performance of this compound Systems

Advanced computational modeling has become an indispensable tool for understanding and optimizing solvent extraction processes at the molecular level. ed.ac.uktaylorfrancis.com For systems involving this compound, techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are being employed to predict and rationalize its performance, reducing the need for extensive trial-and-error experimentation.

Density Functional Theory (DFT) allows for high-accuracy calculations of the electronic structure of the metal-extractant complexes. researchgate.net Researchers can use DFT to:

Determine the most stable geometries of the coordinated complexes.

Calculate the binding energies between this compound and various metal ions, helping to predict selectivity.

Understand the nature of the chemical bonds formed, explaining why certain metals are extracted more efficiently than others. researchgate.net

Molecular Dynamics (MD) simulations model the behavior of entire extraction systems over time. acs.org These simulations provide insights into dynamic processes that are difficult to observe experimentally. For this compound systems, MD can be used to: